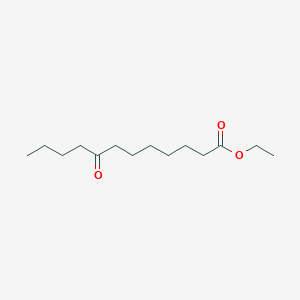

Ethyl 8-oxododecanoate

説明

Ethyl 8-oxododecanoate is an ethyl ester derivative of dodecanoic acid (lauric acid) featuring a ketone functional group at the 8th carbon of the alkyl chain. Such esters are typically synthesized via esterification or oxidation reactions and find applications in organic synthesis, flavor/fragrance industries, and as intermediates in pharmaceutical research.

特性

IUPAC Name |

ethyl 8-oxododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-10-13(15)11-8-6-7-9-12-14(16)17-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPJRQYMPYHMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539348 | |

| Record name | Ethyl 8-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97037-83-7 | |

| Record name | Ethyl 8-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 8-oxododecanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 7-chloro-7-formylheptanoate with manganese and butyliodo . Another method involves the nickel-catalyzed synthesis of ketones from alkyl halides and acid chlorides . The reaction typically requires a four-necked reactor, nickel (II) chloride ethylene glycol dimethyl ether complex, 4,4’-di-tert-butyl-2,2’-dipyridyl, manganese powder, and anhydrous N,N-dimethylacetamide. The reaction mixture is stirred under nitrogen flow and cooled to specific temperatures to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining high purity and yield.

化学反応の分析

Types of Reactions: Ethyl 8-oxododecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both ester and ketone functional groups allows it to participate in a wide range of reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Ethyl 8-oxododecanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals

作用機序

The mechanism of action of ethyl 8-oxododecanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Ethyl 8-oxododecanoate shares a core ester-ketone framework with several analogues, but substituents and chain lengths significantly alter physicochemical properties and reactivity. Below is a comparative analysis using data from structurally related compounds:

Table 1: Key Structural and Molecular Comparisons

*Hypothetical data based on structural extrapolation.

Physicochemical and Reactivity Trends

Chain Length and Branching

- This compound’s linear C12 chain confers higher lipophilicity compared to shorter-chain analogues like Ethyl 8-cyano-2-oxooctanoate (C8 chain) . Longer chains typically reduce solubility in polar solvents but enhance stability in nonpolar matrices.

- Branched derivatives (e.g., Ethyl 9-Methyl-8-oxodecanoate ) exhibit lower melting points due to disrupted crystal packing, favoring liquid-phase applications.

Functional Group Impact

- Iodo Substituents: Ethyl 18-iodooctadecanoate’s iodine atom introduces steric bulk and polarizability, making it prone to halogen-exchange or elimination reactions .

- Electron-Withdrawing Groups: The cyano group in Ethyl 8-cyano-2-oxooctanoate increases electrophilicity, facilitating nucleophilic additions (e.g., hydrolysis to carboxylic acids) .

Ketone Position

- The oxo group at C8 in this compound may influence regioselectivity in reduction or condensation reactions compared to analogues with oxo groups at other positions (e.g., C2 in Ethyl 8-cyano-2-oxooctanoate ).

生物活性

Ethyl 8-oxododecanoate, also known as ethyl 8-oxo-dodecanoate, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, synthesis, and relevant studies that highlight its effects in biological systems.

This compound has the molecular formula and a molecular weight of approximately 242.35 g/mol. It is characterized by the presence of an oxo group at the 8-position of the dodecanoate chain, which contributes to its reactivity and biological activity. The compound is typically synthesized through esterification reactions involving dodecanoic acid derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₃ |

| Molecular Weight | 242.35 g/mol |

| CAS Number | 97037-83-7 |

| Physical State | Liquid |

Synthesis

The synthesis of this compound can be achieved through various organic reactions. One common method involves the reaction of dodecanoic acid with ethyl alcohol in the presence of an acid catalyst. This process can be optimized to yield high purity and yield of the desired ester.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Candida albicans , a common yeast pathogen, where it was noted to inhibit growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods, showing significant antifungal properties.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cell types, suggesting potential applications in cancer therapy. The mechanism appears to involve oxidative stress pathways and mitochondrial dysfunction.

Case Studies

- Antifungal Activity : A study reported that this compound had an MIC against C. albicans at concentrations ranging from 50 to 100 μg/mL, indicating its potential as an antifungal agent in therapeutic applications .

- Cytotoxicity in Cancer Cells : In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 μM .

The biological activity of this compound is thought to stem from its ability to interact with cellular membranes and influence metabolic pathways. Its oxo group may facilitate redox reactions leading to increased reactive oxygen species (ROS), which can trigger apoptosis in susceptible cells.

Q & A

What are the established synthetic routes for Ethyl 8-oxododecanoate, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via esterification or transesterification reactions. Key factors affecting yield include reactant concentrations, catalyst type (e.g., lipases like Novozym® 435), and solvent systems. For instance, kinetic studies using factorial designs (e.g., varying DHA/EPA and ethyl acetate concentrations) demonstrate that enzyme activity and substrate molar ratios significantly impact production rates . Reproducibility requires strict control of temperature, pH, and purification protocols (e.g., column chromatography) .

What spectroscopic methods are used to characterize this compound, and how are data interpreted?

Basic

Characterization relies on GC-MS for purity analysis (retention time and mass fragmentation patterns) and NMR (¹H and ¹³C) for structural elucidation. For example, GC-MS analysis of ethyl acetate extracts can identify carbonyl and ester functional groups, while NMR data resolve proton environments (e.g., methylene groups adjacent to the ketone moiety) . Data interpretation requires calibration against reference spectra and statistical validation of peak assignments .

How can researchers optimize the enzymatic synthesis of this compound using kinetic data?

Advanced

Optimization involves Design of Experiments (DoE) to model reaction kinetics. A factorial design (e.g., two-factor studies with enzyme concentration and substrate ratios) identifies synergistic effects. For example, doubling ethyl acetate concentration (from 220 mM to 400 mM) may increase production rates by 4.8-fold, but enzyme saturation limits further gains . Nonlinear regression analysis (e.g., Michaelis-Menten models) quantifies catalytic efficiency, while ANOVA evaluates significance of variables .

How should researchers address contradictions in published data on this compound’s physicochemical properties?

Advanced

Contradictions often arise from methodological variability (e.g., solvent polarity in solubility measurements). Resolve discrepancies by:

- Cross-validating methods : Compare HPLC purity data with GC-MS results .

- Evaluating source reliability : Prioritize peer-reviewed studies over supplier datasheets, using tools like IUCLID for hazard classification consistency .

- Statistical meta-analysis : Pool data from multiple studies to identify outliers and systematic errors .

What safety protocols are essential when handling this compound?

Basic

Follow GHS guidelines : Use PPE (gloves, goggles) to prevent skin/eye contact. Ensure ventilation to avoid inhalation of vapors. Storage conditions (e.g., inert atmosphere, -20°C) should align with stability data from safety sheets . Spill management requires neutralization with non-reactive absorbents (e.g., vermiculite) .

How to design experiments to study this compound’s bioactivity while controlling variables?

Advanced

Use controlled-variable designs :

- Negative/positive controls : Compare with structurally similar esters (e.g., ethyl decanoate) .

- Blocking : Group experiments by batch to isolate instrument variability.

- Dose-response studies : Test logarithmic concentration ranges (1 nM–100 µM) to identify EC₅₀ values. Statistical power analysis ensures sample sizes are sufficient to detect effects (α=0.05, β=0.2) .

How to ensure reproducibility in synthesizing this compound across different labs?

Basic

Document detailed protocols with exact molar ratios, catalyst loadings, and purification steps (e.g., distillation under reduced pressure). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Calibrate equipment (e.g., pH meters, balances) using certified standards .

How can chemometric methods enhance analysis of this compound’s reactivity data?

Advanced

Apply multivariate analysis :

- Principal Component Analysis (PCA) : Reduces dimensionality in spectral data (e.g., FTIR) to identify dominant functional groups.

- Partial Least Squares (PLS) regression : Correlates reaction variables (e.g., temperature, catalyst) with yield outcomes .

- Cluster analysis : Groups similar reaction conditions to optimize parameters .

What are the best practices for documenting this compound research?

Basic

Follow IUPAC guidelines :

- Data tables : Include raw and processed data with standard deviations (e.g., enzyme activity ± SEM) .

- Citations : Use tools like EndNote to format references (e.g., ACS style) and avoid plagiarism .

- Appendices : Provide spectra, chromatograms, and calibration curves .

How to integrate computational modeling with experimental data for this compound?

Advanced

Combine molecular dynamics (MD) simulations with wet-lab

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。